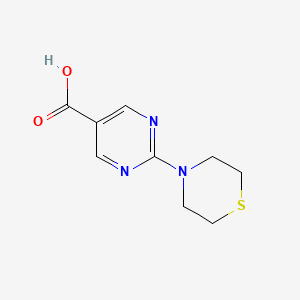

2-Thiomorpholinopyrimidine-5-carboxylic acid

Descripción

2-Thiomorpholinopyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a thiomorpholine ring attached at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine core. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, confers distinct electronic and steric properties compared to morpholine or pyrrolidine analogs.

Propiedades

Fórmula molecular |

C9H11N3O2S |

|---|---|

Peso molecular |

225.27 g/mol |

Nombre IUPAC |

2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H11N3O2S/c13-8(14)7-5-10-9(11-6-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14) |

Clave InChI |

PRBMUMNODOLKNU-UHFFFAOYSA-N |

SMILES canónico |

C1CSCCN1C2=NC=C(C=N2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomorpholinopyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-halo derivatives with sulfur-containing reagents. The formation of the thiomorpholine ring can be achieved through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . These reactions are often carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 2-Thiomorpholinopyrimidine-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

2-Thiomorpholinopyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the pyrimidine ring or the carboxylic acid group can lead to the formation of different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Aplicaciones Científicas De Investigación

2-Thiomorpholinopyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of 2-Thiomorpholinopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine group can influence oxidative processes in the organism, while the pyrimidine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological activities such as inflammation, pain, and microbial growth .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine Core

The pyrimidine scaffold is versatile, with substitutions at positions 2, 4, 5, and 6 influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility: The thiomorpholine group improves aqueous solubility compared to 2-pyrrolidinopyrimidine-5-carboxylic acid due to sulfur’s polarizability. However, it is less lipophilic than 6-(5-oxo-1-phenylpyrrolidin-3-yl) analogs, which contain aromatic rings .

- Reactivity: The 2-chloro-6-methyl derivative () exhibits lower electrophilicity at the 2-position compared to 2-thiomorpholinopyrimidine-5-carboxylic acid, where the thiomorpholine group enables nucleophilic displacement reactions .

Actividad Biológica

Overview of 2-Thiomorpholinopyrimidine-5-carboxylic Acid

2-Thiomorpholinopyrimidine-5-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a thiomorpholine ring and a pyrimidine core, suggests various mechanisms of action that can be explored for therapeutic applications.

Antimicrobial Properties

Research has indicated that compounds similar to 2-thiomorpholinopyrimidine-5-carboxylic acid exhibit antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.

Anticancer Activity

Studies have shown that various pyrimidine derivatives possess anticancer properties. The presence of the thiomorpholine moiety in 2-thiomorpholinopyrimidine-5-carboxylic acid may enhance its ability to induce apoptosis in cancer cells or inhibit tumor growth through specific pathways.

Enzyme Inhibition

Compounds with structural similarities to 2-thiomorpholinopyrimidine-5-carboxylic acid have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, which may be beneficial in treating diseases such as diabetes or cancer.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-thiomorpholinopyrimidine-5-carboxylic acid. Key factors include:

- Substituents on the pyrimidine ring : Modifications can enhance potency and selectivity.

- Thiomorpholine ring modifications : Alterations can improve solubility and bioavailability.

| Structural Feature | Impact on Activity |

|---|---|

| Position of carboxylic acid group | Affects solubility and binding |

| Presence of halogens | Can enhance antimicrobial activity |

| Alkyl substitutions | Influence lipophilicity and efficacy |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various pyrimidine derivatives, including those related to 2-thiomorpholinopyrimidine-5-carboxylic acid. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic.

Case Study 2: Anticancer Effects

In vitro studies demonstrated that compounds with similar structures could induce apoptosis in specific cancer cell lines (e.g., breast and colon cancer). The mechanism involved the activation of caspases and modulation of cell cycle regulators.

Research Findings

Recent research has focused on synthesizing derivatives of 2-thiomorpholinopyrimidine-5-carboxylic acid to explore their biological activities further. These findings indicate:

- Enhanced Potency : Certain derivatives exhibited improved potency against cancer cell lines compared to the parent compound.

- Selectivity : Some modifications led to increased selectivity for cancer cells over normal cells, reducing potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.